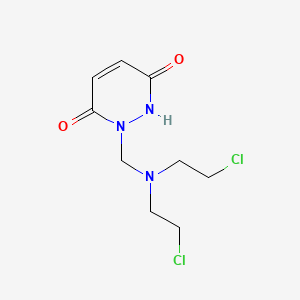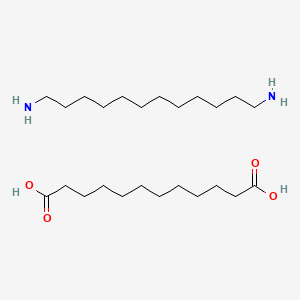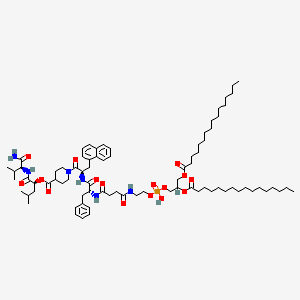
(1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- is a complex organic compound with the molecular formula C19H19N5.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the reaction of isatin with thiocarbohydrazide to form the triazinoindazole core . This intermediate can then be further reacted with diethylamine and phenylboronic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol under reflux conditions.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery .
Biology
Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its effectiveness against various bacterial and fungal strains, making it a candidate for the development of new antibiotics .
Medicine
In medicine, (1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- is being investigated for its anticancer properties. Preliminary research suggests that it can inhibit the growth of certain cancer cell lines by interfering with specific cellular pathways .
Industry
Industrially, this compound is used in the development of advanced materials, including polymers and coatings. Its stability and reactivity make it suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of (1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- involves its interaction with specific molecular targets within cells. It is believed to inhibit key enzymes involved in cellular metabolism, leading to the disruption of essential biological processes. The compound may also interact with DNA, causing damage that leads to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1,2,4)Triazino(4,3-b)indole-3-thiol: Similar core structure but with a thiol group instead of an amine.
(1,2,4)Triazino(4,3-b)indazole-3-carboxylic acid: Contains a carboxylic acid group, offering different reactivity and applications.
Uniqueness
(1,2,4)Triazino(4,3-b)indazol-4-amine, N,N-diethyl-3-phenyl- is unique due to its combination of the triazinoindazole core with N,N-diethyl and phenyl groups. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Numéro CAS |
64781-61-9 |
|---|---|
Formule moléculaire |
C19H19N5 |
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
N,N-diethyl-3-phenyl-[1,2,4]triazino[4,3-b]indazol-4-amine |
InChI |
InChI=1S/C19H19N5/c1-3-23(4-2)19-17(14-10-6-5-7-11-14)20-21-18-15-12-8-9-13-16(15)22-24(18)19/h5-13H,3-4H2,1-2H3 |
Clé InChI |
DMBNUXGIDGQCNQ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=C(N=NC2=C3C=CC=CC3=NN21)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-tert-butyl-1-[2-(1H-indol-3-yl)-2,3-dihydroindol-1-yl]methanimine](/img/structure/B12793804.png)
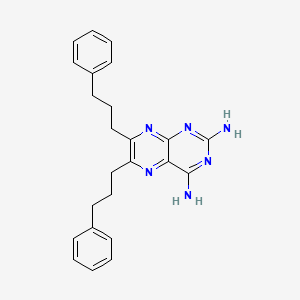



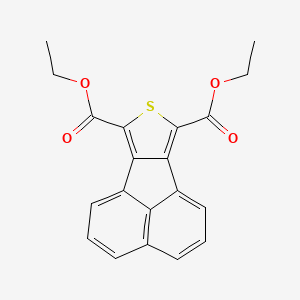
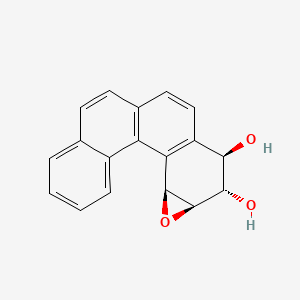
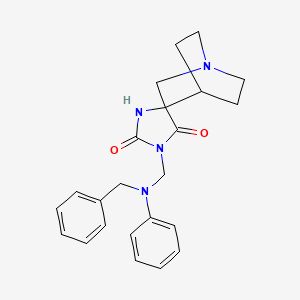
![pentacyclo[10.2.1.15,8.02,11.04,9]hexadecane-3,10-dione](/img/structure/B12793860.png)
